molecular formula C8H14N12 B8687697 N,N'''-Ethylenebis(1,3,5-triazine-2,4,6-triamine) CAS No. 42445-78-3

N,N'''-Ethylenebis(1,3,5-triazine-2,4,6-triamine)

Cat. No. B8687697
CAS RN: 42445-78-3
M. Wt: 278.28 g/mol
InChI Key: GVOXAHOKHXNNBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'''-Ethylenebis(1,3,5-triazine-2,4,6-triamine) is a useful research compound. Its molecular formula is C8H14N12 and its molecular weight is 278.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality N,N'''-Ethylenebis(1,3,5-triazine-2,4,6-triamine) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N'''-Ethylenebis(1,3,5-triazine-2,4,6-triamine) including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

42445-78-3

Product Name

N,N'''-Ethylenebis(1,3,5-triazine-2,4,6-triamine)

Molecular Formula

C8H14N12

Molecular Weight

278.28 g/mol

IUPAC Name

2-N-[2-[(4,6-diamino-1,3,5-triazin-2-yl)amino]ethyl]-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C8H14N12/c9-3-15-4(10)18-7(17-3)13-1-2-14-8-19-5(11)16-6(12)20-8/h1-2H2,(H5,9,10,13,15,17,18)(H5,11,12,14,16,19,20)

InChI Key

GVOXAHOKHXNNBX-UHFFFAOYSA-N

Canonical SMILES

C(CNC1=NC(=NC(=N1)N)N)NC2=NC(=NC(=N2)N)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

29.1 g of 2,4-diamino-6-chloro-s-triazine was added to 300 ml of water to obtain a slurry. Then 6 g of ethylenediamine was added thereto, and the mixture was stirred for 15 minutes. Then, 16 g of a 25 wt% sodium hydroxide aqueous solution was added thereto, and the mixture was refluxed under heating for two hours. At that time, about 3 g of a 25 wt% sodium hydroxide aqueous solution was further gradually added over a period of two hours to maintain the reaction solution in a weakly alkaline state. After completion of the reaction, the reaction mixture was left to cool, whereupon the crystals were collected by filtration and washed with water to obtain 25.3 g of ethylenebismelamine. Then, 5.9 g of ethylenebismelamine and 17 g of formaline were mixed, and mixture was subjected to a heating reaction at 90° C. for 4 hours while maintaining the mixture at pH 9 to 10 with an aqueous sodium hydroxide solution. Then, the formed methylol product was taken out, and 30 ml of methanol was added thereto. The mixture was adjusted to pH 4 with hydrochloric acid. After the solution became uniform, it was heated for 5 minutes and neutralized. Then, methanol was distilled off to obtain 3.2 g of methoxymethylated ethylenebismelamine. The product was analyzed by IR and NMR and was found to be a mixture containing octamethoxymethylethylenebismelamine as the main component.
Quantity
29.1 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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